Sodium 5-hydroxy-2-propylpentanoate
Description
Sodium 5-hydroxy-2-propylpentanoate (CAS: 78644-53-8) is a sodium salt derivative of a substituted pentanoic acid. Sodium salts of hydroxycarboxylic acids are often employed in industrial and pharmaceutical applications due to their solubility and stability .
Properties
IUPAC Name |
sodium;5-hydroxy-2-propylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZWWXWOLIYBAB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Sodium 5-hydroxy-2-propylpentanoate with structurally or functionally related compounds, leveraging available data from the evidence.
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (CAS: 85535-47-3)
- Molecular Formula: C₁₀H₁₉NO₅ (molar mass: 233.26 g/mol) .
- Functional Groups: Contains a hydroxy group, a carbamate (oxycarbonylamino) moiety, and a pentanoic acid backbone.
- Safety and Handling: Requires mechanical exhaust and personal protective equipment (respirators, chemical-resistant gloves) due to uncharacterized toxicity . Incompatible with strong oxidizers, with hazardous decomposition products including NOx and CO .
- Key Differences: Unlike this compound, this compound includes a carbamate group, which may reduce its solubility in polar solvents compared to the sodium salt form.
5-Hydroxy-2-pentanone (CAS: 1071-73-4)
- Molecular Formula : C₅H₁₀O₂ (molar mass: 102.13 g/mol) .
- Physical Properties : Colorless liquid with a boiling point of 111°C at 3.33 kPa; low melting point (< -50°C).
- Functional Groups: A ketone (2-pentanone) and a hydroxy group at the 5-position.
- Applications : Used as a solvent or intermediate in organic synthesis.
- Key Differences: The absence of a sodium carboxylate group makes 5-Hydroxy-2-pentanone more volatile and less stable in aqueous environments compared to this compound.
Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)
- Molecular Formula : C₄H₇NaO₃S (molar mass: 158.15 g/mol) .
- Functional Groups : A sulfonate group and an unsaturated alkene (2-methylpropene).
- Applications : Likely used as a surfactant or ion-exchange resin component.
- Key Differences: The sulfonate group confers higher acidity and thermal stability compared to carboxylate salts like this compound.
Comparative Data Table
Research Findings and Limitations
- Structural Influence on Solubility: Sodium salts (e.g., this compound) generally exhibit higher aqueous solubility than their acid or neutral counterparts (e.g., 5-Hydroxy-2-pentanone) due to ionic dissociation .
- Safety Data Gaps: Toxicological profiles for this compound and related compounds remain uncharacterized, necessitating caution in handling .
- Functional Group Reactivity : Carbamate-containing compounds (e.g., 85535-47-3) may undergo hydrolysis under acidic conditions, unlike the more stable sodium carboxylates .
Q & A
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via LC-MS, noting hydrolysis of the ester group under acidic conditions. For long-term storage, recommend lyophilization and storage at -20°C in amber vials under inert gas .
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